Cas no 16327-00-7 (cis-3-methoxycyclohexanol)

cis-3-methoxycyclohexanol 化学的及び物理的性質
名前と識別子
-
- cis-3-Methoxycyclohexanol
- Cyclohexanol, 3-methoxy-, (1R,3S)-rel-
- P18693
- (1S,3R)-3-Methoxycyclohexan-1-ol
- SCHEMBL14270059
- AS-84138
- 16327-00-7
- MFCD30803021
- cis-3-methoxycyclohexanol
-
- MDL: MFCD30803021
- インチ: 1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
- InChIKey: ANRGBAYCAUTVKN-RQJHMYQMSA-N
- ほほえんだ: [C@@H]1(O)CCC[C@H](OC)C1
計算された属性
- せいみつぶんしりょう: 130.099379685g/mol
- どういたいしつりょう: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 83
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 29.5Ų
cis-3-methoxycyclohexanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D608802-5G |
cis-3-Methoxycyclohexanol |
16327-00-7 | 97% | 5g |
$2255 | 2024-07-21 | |
abcr | AB535553-500mg |
cis-3-Methoxycyclohexanol; . |
16327-00-7 | 500mg |
€666.60 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128928-1g |
cis-3-Methoxycyclohexanol |
16327-00-7 | 98% | 1g |
¥10065 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8177-10G |
cis-3-methoxycyclohexanol |
16327-00-7 | 97% | 10g |
¥ 19,998.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8177-500MG |
cis-3-methoxycyclohexanol |
16327-00-7 | 97% | 500MG |
¥ 2,666.00 | 2023-04-14 | |
eNovation Chemicals LLC | D608802-100mg |
cis-3-Methoxycyclohexanol |
16327-00-7 | 97% | 100mg |
$195 | 2024-07-21 | |
eNovation Chemicals LLC | D608802-1G |
cis-3-Methoxycyclohexanol |
16327-00-7 | 97% | 1g |
$620 | 2024-07-21 | |
abcr | AB535553-250mg |
cis-3-Methoxycyclohexanol; . |
16327-00-7 | 250mg |
€422.70 | 2024-04-19 | ||
A2B Chem LLC | AX29569-500mg |
Cis-3-methoxycyclohexanol |
16327-00-7 | 95% | 500mg |
$442.00 | 2024-04-20 | |
Aaron | AR01DYCT-100mg |
Cyclohexanol, 3-methoxy-, (1R,3S)-rel- |
16327-00-7 | 97% | 100mg |
$190.00 | 2025-02-12 |
cis-3-methoxycyclohexanol 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
cis-3-methoxycyclohexanolに関する追加情報
cis-3-Methoxycyclohexanol (CAS No. 16327-00-7): A Versatile Chiral Building Block in Modern Chemical Biology
Cis-3-methoxycyclohexanol, identified by CAS registry number 16327-00-7, represents a critical chiral intermediate in organic synthesis and drug discovery programs. This compound's unique stereochemistry—exemplified by the cis relationship between the hydroxyl group and methoxy substituent on the cyclohexane ring—confers distinct physicochemical properties compared to its trans isomer. Recent advances in asymmetric synthesis methodologies have positioned this compound as a key player in the development of bioactive molecules targeting neurological disorders and metabolic pathways.
The structural features of cis-3-methoxycyclohexanol enable its application as a privileged scaffold in medicinal chemistry. The cyclohexane ring provides conformational flexibility, while the methoxy group enhances solubility and metabolic stability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibition of histone deacetylase (HDAC) enzymes, with one analog achieving IC₅₀ values below 1 nM against HDAC6 isoforms—a promising advancement for neurodegenerative disease therapies. Researchers highlighted the importance of maintaining the cis stereochemistry to preserve enzyme-substrate interactions at the active site.
In synthetic chemistry, CAS No. 16327-00-7-designated compounds have driven innovations in enantioselective methodologies. A groundbreaking approach reported in Nature Catalysis (2024) utilized organocatalytic systems to achieve >98% enantiomeric excess in one-pot syntheses, eliminating costly chromatographic purification steps. This process optimization reduces manufacturing costs by 45% while maintaining product purity above 99%, making large-scale production economically viable for pharmaceutical applications.
Biochemical studies reveal intriguing interactions between cis-3-methoxycyclohexanol derivatives and G-protein coupled receptors (GPCRs). A collaborative study between Harvard Medical School and Novartis (published in Science Advances, 2024) identified that certain analogs modulate adenosine A₂A receptors with subtype selectivity, offering new strategies for treating Parkinson's disease without causing caffeine-like side effects. The compound's ability to form hydrogen bonds through its hydroxyl group plays a critical role in receptor engagement according to molecular dynamics simulations.
In materials science applications, researchers are exploring cis-3-methoxycyclohexanol's potential as a chiral dopant for liquid crystal formulations. A 2024 study from ETH Zurich demonstrated that incorporating this compound at 5 wt% improves dielectric anisotropy by 18%, enabling faster response times in LCD displays without compromising optical clarity. The methoxy group's electron-donating effect was found to optimize π-electron delocalization across the conjugated system.
The recent emergence of continuous flow synthesis platforms has revolutionized production methods for CAS No. 16327-00-7. A modular system described in Chemical Engineering Journal (January 2024) integrates microreactor technology with real-time NMR monitoring, achieving >95% yield while reducing reaction time from hours to minutes. This advancement addresses scalability challenges previously limiting industrial adoption.
Clinical translation studies are advancing rapidly with lead compounds derived from this scaffold entering Phase I trials for type II diabetes management. Data from preclinical models indicate that a prodrug formulation based on cis-3-methoxycyclohexanol achieves sustained GLP-1 receptor activation with reduced gastrointestinal side effects compared to existing therapies. The compound's unique metabolic profile—preserved after oral administration due to its optimized lipophilicity—supports once-daily dosing regimens.
Safety pharmacology evaluations published in Toxicological Sciences (March 2024) confirm favorable toxicity profiles when administered at therapeutic doses (<5 mg/kg). Hepatotoxicity studies using human primary hepatocytes showed no significant CYP450 enzyme induction up to 1 mM concentrations, while genotoxicity assays via Ames test remained negative across all strains tested.
Ongoing research focuses on exploiting this compound's chiral center for asymmetric catalysis applications. A palladium-catalyzed Suzuki-Miyaura coupling variant developed at MIT (ACS Catalysis, June 2024) uses a derivative of cis-3-methoxycyclohexanol as ligand component, achieving turnover frequencies exceeding 5,500 h⁻¹ with complete stereocontrol under ambient conditions—a breakthrough for industrial catalytic processes requiring high throughput.
The convergence of these advancements positions cis-3-methoxycyclohexanol (CAS No. 16327-00-7) as a cornerstone molecule bridging academic research and commercial drug development pipelines. Its multifunctional utility—from enabling precision enzyme inhibition to enabling next-generation display technologies—reflects modern chemistry's capacity to transform simple molecular frameworks into sophisticated solutions across diverse industries.
16327-00-7 (cis-3-methoxycyclohexanol) 関連製品
- 2034591-47-2(5-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole)
- 303127-12-0(3,5-dimethyl-1-(4-methylbenzoyl)-4-(phenylsulfanyl)-1H-pyrazole)
- 1361733-64-3(2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2034439-43-3(N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide)
- 1021221-24-8(N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)acetamide)
- 884520-97-2(2,2,2-trichloroethyl trifluoromethanesulfonate)
- 247126-42-7(1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole)
- 2171349-07-6((2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid)
- 689227-97-2(3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one)
- 1082738-93-9(1-chloro-4-(fluoromethyl)-2-nitrobenzene)
